A Technical Guide to 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan: Structure, Origin, and Analytical Control
A Technical Guide to 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan: Structure, Origin, and Analytical Control
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
This technical guide provides a comprehensive examination of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan, a critical process-related impurity and potential degradant of the angiotensin II receptor blocker, Telmisartan. We will dissect its chemical structure, explore its formation pathways during synthesis and degradation, and detail the analytical methodologies essential for its detection and quantification. This document serves as a vital resource for professionals in pharmaceutical development, quality control, and regulatory affairs, offering the technical and causal insights required to manage this impurity in accordance with global regulatory standards.
Introduction to Telmisartan
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist prescribed for the treatment of hypertension.[1] Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which inhibits the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. The complex bicyclic benzimidazole structure of Telmisartan, while central to its efficacy, also presents challenges in synthetic chemistry and drug stability, leading to the formation of various related substances.
Structural Elucidation of the Target Impurity
The compound 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan, also known as Telmisartan Diacid Impurity or Telmisartan Impurity E, is a derivative of the parent molecule.[2] Its chemical name precisely describes its structure in relation to Telmisartan.
-
Nomenclature Breakdown:
-
Telmisartan: The parent structure.
-
6-Des(1-methyl-2-benzimidazolyl): Indicates the removal (des-) of the 1-methyl-2-benzimidazolyl substituent from position 6 of the Telmisartan core.
-
6-carboxy: Denotes the replacement of the aforementioned group with a carboxylic acid (-COOH) group at the same position.
-
This structural modification results in a molecule with significantly different physicochemical properties compared to the active pharmaceutical ingredient (API). The replacement of a large, relatively non-polar heterocyclic moiety with a highly polar carboxylic acid group increases the molecule's overall polarity and aqueous solubility at neutral and basic pH.
Diagram: Structural Comparison
Caption: Structural difference between Telmisartan and its diacid impurity.
Formation Pathways: Synthesis and Degradation
Understanding the origin of an impurity is fundamental to controlling its presence in the final drug product. 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan can arise from two primary pathways:
-
Synthetic Origin: The synthesis of Telmisartan is a multi-step process. One reported pathway involves the condensation of a benzimidazole carboxylic acid derivative with a diamine to form the dibenzimidazole core. Incomplete reaction or the presence of precursor molecules lacking the second benzimidazole ring can lead to the formation of this diacid impurity. Specifically, if the precursor molecule 7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid undergoes alkylation without the prior successful formation of the full dibenzimidazole structure, it can result in related impurities.
-
Degradative Origin: Telmisartan is susceptible to degradation under stress conditions, particularly acidic and oxidative environments.[3][4][5][6] Forced degradation studies have shown that hydrolysis, especially under acidic conditions, can cleave the benzimidazole ring, leading to the formation of various degradants.[4][5][6] The diacid impurity is a plausible product of such hydrolytic cleavage.
Analytical Control and Methodologies
Regulatory bodies require that impurities in drug substances be identified, monitored, and controlled within specified limits.[7][8] The International Council for Harmonisation (ICH) guidelines provide a framework for these limits, which are often reflected in pharmacopeial monographs such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[7][8]
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating Telmisartan from its related substances.[9] The significant polarity difference between Telmisartan and the more polar 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan allows for effective separation.
Causality in Method Development:
-
Column Choice: A C18 stationary phase is typically used, as it provides excellent retention for the largely non-polar Telmisartan molecule, while allowing the more polar diacid impurity to elute earlier.
-
Mobile Phase: A gradient elution is often necessary. The method starts with a higher aqueous component to retain and resolve early-eluting polar impurities, followed by an increasing organic solvent (like acetonitrile or methanol) concentration to elute the parent API. The pH of the aqueous phase is critical and is often acidic (e.g., pH 3.0-4.0) to ensure the carboxylic acid groups are protonated, leading to sharp, symmetrical peak shapes.[10]
-
Detection: UV detection is employed, with wavelengths around 270-298 nm providing good response for both Telmisartan and its impurities.[8][11]
Table 1: Example HPLC Protocol Parameters
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water (pH ~3.0) | Acidic pH suppresses ionization of carboxyl groups for better peak shape. |
| Mobile Phase B | Acetonitrile / Methanol | Organic solvent to elute the non-polar API. |
| Elution Mode | Gradient | Necessary to resolve polar impurities from the main Telmisartan peak. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV at 298 nm | Wavelength at which Telmisartan and related structures absorb strongly.[11] |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run time. |
Experimental Workflow for Impurity Profiling
Caption: Standard workflow for HPLC-based impurity profiling.
Toxicological and Regulatory Significance
The presence of impurities, even in small amounts, can impact the safety and efficacy of a drug product. Regulatory guidelines mandate that any impurity exceeding a certain threshold (typically 0.10% to 0.15%) must be identified and qualified through toxicological studies.[7] While specific toxicity data for 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is not widely published, its structural alert (two carboxylic acids) warrants careful control. Pharmacopoeias like the USP may set limits for individual unspecified impurities to not more than 0.2%.[7][11] Therefore, robust analytical methods and stringent process controls are not merely best practices but regulatory necessities.
Conclusion
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a key impurity in the manufacturing and stability assessment of Telmisartan. Its formation is rooted in the complexities of the API's synthesis and its susceptibility to hydrolytic degradation. For drug development professionals, controlling this impurity requires a multi-faceted approach: optimizing synthetic routes to minimize its formation, understanding degradation kinetics to ensure product stability, and implementing validated, stability-indicating analytical methods for its accurate quantification. This diligent control is paramount to ensuring the quality, safety, and regulatory compliance of Telmisartan-containing pharmaceuticals.
References
-
European Medicines Agency. Micardis, INN-telmisartan. Available at: [Link]
-
Pharmaffiliates. Telmisartan-impurities. Available at: [Link]
-
Pharmaffiliates. Telmisartan - Impurity E | CAS No : 884330-12-5. Available at: [Link]
-
Semantic Scholar. (n.d.). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in. Available at: [Link]
-
PubChem. 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan. Available at: [Link]
-
Charde, M. S., et al. (2013). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. NIH National Library of Medicine. Available at: [Link]
-
Sahu, K., et al. (2016). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. Available at: [Link]
-
Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related. Late Pushpadevi Patil Arts & Science College. Available at: [Link]
-
USP-NF. (2014). Telmisartan Tablets. Available at: [Link]
-
Kumar, A., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc. Available at: [Link]
-
Wankhede, S. B., et al. (2007). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. Available at: [Link]
-
Rao, P. S., & Talluri, M. V. N. K. (2011). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. PubMed. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. uspnf.com [uspnf.com]
